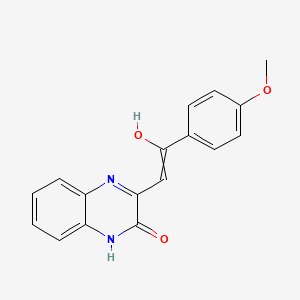
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, also known as (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, is a compound that belongs to the class of 3,4-dihydroquinoxalin-2-ones. This class of compounds has garnered significant attention due to their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and relevant research findings.
- Molecular Formula : C17H14N2O3
- Molar Mass : 294.3 g/mol
- CAS Number : 66394-50-1
Antiviral Activity
Research has indicated that derivatives of 3,4-dihydroquinoxalin-2-one exhibit notable antiviral properties. For instance, compounds within this class have been evaluated for their efficacy against HIV. A related compound, GW420867X, demonstrated significant antiviral activity with an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 . The structural features that enhance antiviral potency are critical for the development of new therapeutics.
Antibacterial Activity
The antibacterial potential of 3,4-dihydroquinoxalin-2-one derivatives has been extensively studied. A recent study synthesized several derivatives and assessed their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of activity across different strains. Notably, one derivative exhibited an inhibition zone of 20 mm against E. coli and 18 mm against Pseudomonas aeruginosa, indicating good antibacterial properties .
| Compound | Gram-negative Bacteria | Gram-positive Bacteria |
|---|---|---|
| E. coli (mm) | S. aureus (mm) | |
| 5a | 18 | 15 |
| 5b | 19 | 18 |
| 5i | 20 | 17 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class is also noteworthy. Some studies have reported that certain derivatives act as antagonists to the estrogen receptor (ER), which plays a role in inflammatory processes. For instance, one derivative was shown to inhibit the E2-NFKB pathway with an IC50 value of 118 nM . This suggests that modifications to the quinoxaline structure can yield compounds with significant anti-inflammatory effects.
The mechanisms through which these compounds exert their biological effects often involve interaction with specific molecular targets:
- NNRTI Action : Compounds like GW420867X function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting the replication cycle of HIV .
- Receptor Antagonism : Some derivatives act as antagonists at estrogen receptors or other inflammatory mediators, thereby modulating immune responses .
Case Studies
- HIV Clinical Trials : GW420867X underwent clinical trials where it was administered to HIV-infected patients. The compound was well tolerated and showed promising antiviral activity when combined with existing therapies .
- Antibacterial Screening : In a study evaluating various derivatives for antibacterial activity, several were found to be effective against standard bacterial strains, demonstrating the potential for developing new antibiotics from this chemical scaffold .
属性
IUPAC Name |
3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHIFTFGSDCHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













